Ácido Taurolitiocolico-d5 Sal Sódica

Descripción general

Descripción

Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative that is used primarily in scientific research. The compound is known for its role in inhibiting radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors . This makes it a valuable tool in neurological research and other scientific studies.

Aplicaciones Científicas De Investigación

Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.

Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.

Industry: Used in the development of new drugs and therapeutic agents

Mecanismo De Acción

Target of Action

Taurolithocholic Acid-d5 Sodium Salt, also known as Taurolithocholic Acid-d5 Sodium Salt (Major), is a potent cholestatic agent and a potent Ca2+ agonist . This means that its primary targets are the calcium channels in the body .

Mode of Action

The compound interacts with its targets, the calcium channels, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Taurolithocholic Acid-d5 Sodium Salt initiates a response in the calcium channels, leading to changes in the body’s calcium levels .

Biochemical Pathways

The compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell growth . By acting as a Ca2+ agonist, Taurolithocholic Acid-d5 Sodium Salt can influence these processes .

Pharmacokinetics

It is known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of Taurolithocholic Acid-d5 Sodium Salt’s action are largely due to its role as a Ca2+ agonist . By influencing calcium signaling, the compound can affect a wide range of cellular processes, including cell growth and neurotransmitter release .

Análisis Bioquímico

Biochemical Properties

Taurolithocholic Acid-d5 Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to modulate protein kinase C in isolated rat hepatocytes . It is also a potent Ca2+ agonist, indicating that it may interact with calcium channels or other calcium-binding proteins .

Cellular Effects

Taurolithocholic Acid-d5 Sodium Salt has significant effects on various types of cells and cellular processes. It is known to exert cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets . This suggests that it influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of Taurolithocholic Acid-d5 Sodium Salt is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the bile acid backbone.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Taurolithocholic Acid Sodium Salt: The non-deuterated form of the compound.

Taurocholic Acid: Another bile acid derivative with different receptor binding properties.

Tauroursodeoxycholic Acid: A bile acid with neuroprotective and anti-apoptotic properties.

Uniqueness

Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotopes. Its specific interaction with muscarinic M1 receptors also sets it apart from other bile acid derivatives .

Actividad Biológica

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterated form of taurolithocholic acid, a bile acid derived from lithocholic acid conjugated with taurine. This compound has garnered attention due to its significant biological activities, particularly in liver function, metabolism, and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of TLCA-d5, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

- Chemical Name : Taurolithocholic Acid-d5 Sodium Salt

- CAS Number : 1265476-97-8

- Molecular Formula : C26H39D5NNaO5S

- Molecular Weight : 510.72 g/mol

- Purity : >95% (HPLC)

1. Cholestatic Agent

Taurolithocholic Acid acts as a potent cholestatic agent, influencing bile acid metabolism and transport. It has been shown to induce cholestasis in both in vivo and ex vivo models by affecting the sodium taurocholate cotransporting peptide (NTCP), which plays a critical role in bile acid uptake in hepatocytes .

2. Calcium Signaling

TLCA-d5 is recognized as a calcium (Ca²⁺) agonist. It selectively increases the membrane-associated fraction of protein kinase C (PKC) isoforms in hepatocytes, which is crucial for various signaling pathways involved in cell survival and apoptosis .

3. Apoptosis Induction

Research indicates that TLCA-d5 increases the activity of apoptosis markers such as caspase-3 and caspase-7 in hepatocyte cell lines (Hep3B) that express NTCP. This suggests a role in promoting apoptosis under certain conditions, which may have implications for liver diseases .

1. Impact on Metabolism

TLCA-d5 influences metabolic pathways by modulating glucose and lipid homeostasis. In studies involving antibiotic-induced dysbiosis in mice, supplementation with TLCA-d5 restored hepatic levels of secondary bile acids and improved serum glucose and triglyceride levels . The compound's role in enhancing energy expenditure through TGR5 receptor activation also highlights its potential metabolic benefits .

2. Liver Function

The compound's cholestatic properties make it relevant for studying liver function disorders. TLCA-d5 has been used experimentally to induce cholestasis, providing insights into hepatocellular secretion disorders and potential therapeutic avenues for liver-related diseases .

Case Studies

-

Hepatocyte Apoptosis Study :

In vitro studies demonstrated that treatment with TLCA-d5 at concentrations of 75 µM resulted in increased apoptosis markers in Hep3B cells, suggesting its potential role in liver cancer therapy by targeting cancerous hepatocytes . -

Metabolic Recovery Experiment :

A study involving mice treated with antibiotics showed that TLCA-d5 supplementation led to significant recovery of secondary bile acid levels and improved metabolic parameters compared to control groups, indicating its therapeutic potential in metabolic disorders .

Data Tables

Propiedades

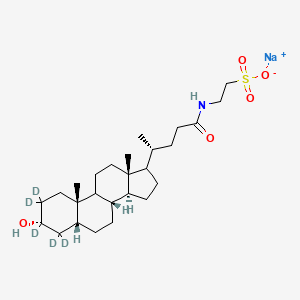

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-SDXLJUFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676148 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265476-97-8 | |

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.